Methyl 2-(benzyloxy)-5-nitrobenzoate Methyl 2-(benzyloxy)-5-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 508211-52-7
VCID: VC3867164
InChI: InChI=1S/C15H13NO5/c1-20-15(17)13-9-12(16(18)19)7-8-14(13)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
SMILES: COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCC2=CC=CC=C2
Molecular Formula: C15H13NO5
Molecular Weight: 287.27 g/mol

Methyl 2-(benzyloxy)-5-nitrobenzoate

CAS No.: 508211-52-7

Cat. No.: VC3867164

Molecular Formula: C15H13NO5

Molecular Weight: 287.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(benzyloxy)-5-nitrobenzoate - 508211-52-7

Specification

CAS No. 508211-52-7
Molecular Formula C15H13NO5
Molecular Weight 287.27 g/mol
IUPAC Name methyl 5-nitro-2-phenylmethoxybenzoate
Standard InChI InChI=1S/C15H13NO5/c1-20-15(17)13-9-12(16(18)19)7-8-14(13)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Standard InChI Key PDIGFLHAAMEDEU-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCC2=CC=CC=C2
Canonical SMILES COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Methyl 2-(benzyloxy)-5-nitrobenzoate belongs to the class of nitroaromatic esters, distinguished by its unique substitution pattern. The IUPAC name, methyl 5-nitro-2-phenylmethoxybenzoate, reflects the ester linkage at the benzoic acid moiety, the benzyloxy group at position 2, and the nitro group at position 5. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₁₅H₁₃NO₅
Molecular Weight287.27 g/mol
Canonical SMILESCOC(=O)C1=C(C=CC(=C1)N+[O-])OCC2=CC=CC=C2
InChI KeyPDIGFLHAAMEDEU-UHFFFAOYSA-N

The nitro group’s electron-withdrawing nature influences the compound’s reactivity, enabling participation in reduction and nucleophilic substitution reactions. The benzyloxy group provides steric bulk and protects hydroxyl functionalities during synthetic sequences .

Synthetic Pathways and Optimization

Stepwise Synthesis Methodology

The synthesis of methyl 2-(benzyloxy)-5-nitrobenzoate typically follows a multi-step protocol analogous to related nitroaromatic esters. A representative route, adapted from the synthesis of methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate , involves:

  • Esterification: Reacting 2-hydroxy-5-nitrobenzoic acid with methanol in the presence of concentrated sulfuric acid under reflux to yield methyl 5-nitro-2-hydroxybenzoate.

  • Benzylation: Protecting the hydroxyl group via substitution with benzyl bromide using potassium carbonate (K₂CO₃) as a base, forming methyl 2-(benzyloxy)-5-nitrobenzoate.

  • Purification: Isolation via column chromatography or recrystallization to achieve high purity .

Critical Reaction Parameters:

  • Temperature: Reflux conditions (~70°C) for esterification.

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF) for benzylation.

  • Yield: Reported yields for analogous compounds range from 65% to 78% .

Industrial Scalability

While laboratory-scale syntheses are well-documented, industrial production may employ continuous-flow systems to enhance efficiency. Automated control of temperature and stoichiometry minimizes side reactions, particularly during nitration, which is exothermic and requires careful thermal management.

Spectroscopic Characterization

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) typically reveals a molecular ion peak at m/z 287.27 [M]⁺, consistent with the molecular weight. Fragmentation patterns include loss of the benzyloxy group (m/z 197) and decarboxylation (m/z 149).

Functional Group Reactivity and Applications

Chemical Transformations

The nitro group serves as a precursor for reduction to an amine, enabling access to derivatives like methyl 2-(benzyloxy)-5-aminobenzoate, a potential intermediate for antimalarial or anticancer agents. Additionally, the benzyloxy group can be selectively deprotected under hydrogenolytic conditions (H₂/Pd-C) to regenerate phenolic functionalities .

Pharmaceutical Relevance

While direct biological data for this compound are sparse, structurally analogous nitroaromatics exhibit:

  • Antimicrobial Activity: Nitro groups enhance electron-deficient character, disrupting microbial electron transport chains.

  • Apoptosis Induction: Reduced amino derivatives may interact with cellular DNA or proteins, triggering programmed cell death.

Hazard StatementPrecautionary Measure
H315 (Skin irritation)Wear protective gloves/clothing .
H319 (Eye irritation)Use eye/face protection .

Storage recommendations include keeping the compound in a cool, dry environment under inert gas (N₂ or Ar) to prevent degradation.

Comparative Analysis with Related Compounds

To contextualize its properties, methyl 2-(benzyloxy)-5-nitrobenzoate is compared to methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate (CAS 164161-49-3):

PropertyMethyl 2-(Benzyloxy)-5-NitrobenzoateMethyl 5-Benzyloxy-4-Methoxy-2-Nitrobenzoate
Molecular FormulaC₁₅H₁₃NO₅C₁₆H₁₅NO₆
Molecular Weight287.27 g/mol317.29 g/mol
Functional GroupsBenzyloxy, Nitro, EsterBenzyloxy, Methoxy, Nitro, Ester
Synthetic ComplexityModerateHigh (additional methoxy group)

The methoxy group in the latter compound introduces steric and electronic differences, influencing reactivity and solubility.

Future Directions and Research Gaps

Despite its synthetic utility, methyl 2-(benzyloxy)-5-nitrobenzoate remains understudied in applied contexts. Priority research areas include:

  • Catalytic Reduction Studies: Optimizing selective nitro-to-amine conversions using heterogeneous catalysts.

  • Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

  • Green Chemistry Approaches: Developing solvent-free or microwave-assisted syntheses to improve sustainability.

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